molecular formula C5H8N2O2 B3143374 3-Isopropyl-1,2,4-oxadiazol-5-ol CAS No. 52366-04-8

3-Isopropyl-1,2,4-oxadiazol-5-ol

Cat. No.: B3143374
CAS No.: 52366-04-8
M. Wt: 128.13
InChI Key: MSHWTKGAZGNGGH-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Oxadiazole (B8745197) Heterocycle in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. mdpi.com This scaffold is considered a "privileged" structure in medicinal chemistry due to its remarkable stability, synthetic accessibility, and diverse range of biological activities. chim.itnih.gov Its unique electronic and steric properties allow it to serve as a versatile framework for the development of novel therapeutic agents. chim.it

The 1,2,4-oxadiazole nucleus is a common motif in a plethora of biologically active compounds, demonstrating a wide spectrum of pharmacological effects including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. chim.itsmolecule.com This broad range of activities underscores the scaffold's potential to interact with multiple biological targets. Furthermore, the metabolic stability of the 1,2,4-oxadiazole ring makes it an attractive component in drug design, as it is generally resistant to enzymatic degradation. lew.ro The ability to readily modify the substituents at the C3 and C5 positions allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles, enabling the design of potent and selective drug candidates. chim.it

Overview of Isomeric Oxadiazole Systems and their Research Landscape

Oxadiazoles exist in four isomeric forms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole (B1194373). mdpi.comnih.gov Each isomer possesses a unique arrangement of heteroatoms, which in turn dictates its chemical properties, stability, and biological activity profile.

The 1,2,3-oxadiazole ring is generally unstable and prone to ring-opening to form an α-diazoketone tautomer, limiting its direct application in medicinal chemistry. mdpi.comuni.lu However, mesoionic derivatives known as sydnones, which contain this ring system, are stable and have been investigated for their biological properties. uni.lu

The 1,2,5-oxadiazole (furazan) and its N-oxide derivatives (furoxans) are known for their high-energy properties. mdpi.com In medicinal chemistry, they have been explored as nitric oxide (NO) donors and have shown potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase, making them of interest in cancer therapy. nih.gov Some derivatives have also been investigated for their antiproliferative activities. prepchem.com

The 1,3,4-oxadiazole isomer is arguably the most extensively studied among the oxadiazoles. nih.gov Compounds containing this ring system exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. chemeo.com A notable example is the FDA-approved anti-HIV drug Raltegravir, which features a 1,3,4-oxadiazole core. mdpi.com

A comparative analysis of the 1,2,4- and 1,3,4-oxadiazole isomers has revealed significant differences in their physicochemical properties. acs.org Studies have shown that 1,3,4-oxadiazole isomers tend to have lower lipophilicity (logD) compared to their 1,2,4-oxadiazole counterparts. acs.orgresearchgate.net This difference in lipophilicity, along with variations in metabolic stability and aqueous solubility, can be attributed to their distinct charge distributions and dipole moments. acs.orgresearchgate.net

IsomerCommon NameStabilityKey Research Areas
1,2,3-Oxadiazole -UnstablePrimarily as mesoionic sydnones
1,2,4-Oxadiazole -StableBroad pharmacological activities
1,2,5-Oxadiazole FurazanStableHigh-energy materials, NO donors, anticancer
1,3,4-Oxadiazole -StableBroad pharmacological activities, lower lipophilicity than 1,2,4-isomer

Bioisosteric Relationships of 1,2,4-Oxadiazoles in Molecular Design

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of modern drug design. The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for ester and amide functionalities. lew.roacs.orgchemeo.com This substitution is particularly advantageous because esters and amides are often susceptible to hydrolysis by metabolic enzymes, leading to poor pharmacokinetic profiles. chemeo.com

The 1,2,4-oxadiazole ring, being hydrolytically stable, can enhance the metabolic stability and in vivo performance of a drug candidate. lew.ro This improved stability, coupled with the ability of the oxadiazole ring to engage in hydrogen bonding and other non-covalent interactions with biological targets, makes it an effective mimic of the ester and amide groups. This bioisosteric replacement can lead to derivatives with improved pharmacological and toxicological profiles. The versatility of the 1,2,4-oxadiazole as a bioisostere extends beyond esters and amides, with research exploring its role in mimicking other functional groups as well. The strategic incorporation of the 1,2,4-oxadiazole scaffold allows medicinal chemists to modulate a compound's properties to achieve a desired therapeutic effect.

Properties

IUPAC Name

3-propan-2-yl-4H-1,2,4-oxadiazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3(2)4-6-5(8)9-7-4/h3H,1-2H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHWTKGAZGNGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characteristics and Tautomerism of 3 Isopropyl 1,2,4 Oxadiazol 5 Ol

Fundamental Structural Features of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. Its structure is planar, a feature confirmed by X-ray diffraction studies on various derivatives. researchgate.net The ring is characterized by a relatively low degree of aromaticity and the presence of a weak O-N bond, which makes it susceptible to ring-opening reactions under reductive conditions.

Below is a table of representative bond lengths and angles for a 3,5-disubstituted 1,2,4-oxadiazole, which serves as a model for the core structure of 3-Isopropyl-1,2,4-oxadiazol-5-ol.

Table 1: Selected Bond Lengths and Angles for a 3,5-Disubstituted 1,2,4-Oxadiazole Ring. nih.gov
Bond Lengths (Å)Bond Angles (°)
BondLengthAngleDegree
O1-N21.408C8-N1-N2106.3
N1-N21.393C7-O1-N2105.7
N1-C81.306O1-N2-N1109.8
O1-C71.371C8-N1-C9120.7
N2-C71.301O1-C7-N2112.1

Tautomeric Equilibrium: this compound and 3-Isopropyl-1,2,4-oxadiazol-5(4H)-one

The presence of a hydroxyl group at the C5 position of the 1,2,4-oxadiazole ring introduces the possibility of prototropic tautomerism. Specifically, this compound can exist in equilibrium with its keto tautomer, 3-Isopropyl-1,2,4-oxadiazol-5(4H)-one. This equilibrium is a critical aspect of the compound's chemistry, as the two tautomers possess different structural and electronic properties.

Computational studies on C5-substituted 3-hydroxy-1,2,4-oxadiazoles have shown that the relative stability of the tautomers is influenced by both the nature of the substituent at the C3 position and the solvent environment. orientjchem.org Generally, the keto form (the -5(4H)-one) is more stable. The equilibrium can be shifted by solvent polarity; polar solvents tend to favor the more polar keto tautomer. orientjchem.org

For 5-triflouromethyl-3-hydroxy-1,2,4-oxadiazole, the energy difference between the hydroxy (OH) and keto (NH) forms in the gas phase was calculated to be 3.43 kcal/mol, with the OH form being more stable in this specific case with a strongly electron-withdrawing group. orientjchem.org However, for substituents like methyl, the keto form is generally favored. The equilibrium is dynamic and crucial for understanding the compound's reactivity and interactions in different chemical environments.

Electronic Properties and Substituent Effects on the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is inherently electron-poor due to the presence of three electronegative heteroatoms (two nitrogen, one oxygen). This makes the ring system an electron-withdrawing group. The positions on the ring exhibit different electronic characteristics; the carbon atoms are electrophilic, while the nitrogen at position 4 (N4) has nucleophilic character. nih.gov

The electronic properties of the ring are significantly influenced by the substituents at the C3 and C5 positions. An isopropyl group at the C3 position, such as in the title compound, acts as a weak electron-donating group through an inductive effect. This electron donation can slightly modulate the electron density of the ring. Studies on substituted 1,2,4-oxadiazoles have shown that the electronic effects of substituents are transmitted through the ring, as evidenced by correlations in C-13 NMR chemical shifts. researchgate.net

The presence of electron-withdrawing groups versus electron-donating groups on the 1,2,4-oxadiazole scaffold has been shown to be a critical factor in the biological activity of these compounds in various studies. For instance, in some series of anti-infective agents, electron-withdrawing groups on an attached phenyl ring were found to enhance anti-tubercular activity. nih.gov Conversely, the nature of the alkyl group at the C3 position can also influence activity, with chain length and bulkiness playing a role. nih.gov

Conformational Analysis of the Isopropyl Moiety and its Influence

The isopropyl group attached to the C3 position of the 1,2,4-oxadiazole ring is not static. Rotation can occur around the single bond connecting the isopropyl carbon to the C3 carbon of the ring. The conformational preferences of this group are primarily dictated by steric hindrance.

The isopropyl group will adopt conformations that minimize steric clashes between its methyl groups and the adjacent atoms of the oxadiazole ring, particularly the nitrogen at N2 and the oxygen at O1. The barrier to rotation around the C-C bond is influenced by the degree of double-bond character, which in this case is a single bond, allowing for relatively free rotation. However, certain staggered conformations will be energetically favored over eclipsed conformations.

Synthetic Methodologies for 3 Isopropyl 1,2,4 Oxadiazol 5 Ol and Its Derivatives

Classical and Contemporary Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole core predominantly relies on two classical and highly versatile strategies: the cyclization of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. chim.itnih.gov These methods, along with more contemporary approaches, provide a robust toolkit for synthetic chemists.

Cyclization Reactions of Amidoximes with Carboxylic Acid Derivatives

The most widely employed method for synthesizing 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its activated derivative. chim.itresearchgate.net This approach is a [4+1] heterocyclization, where four atoms of the final ring are contributed by the amidoxime and one by the carboxylic acid component. chim.it The reaction typically proceeds in two stages: O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by a cyclodehydration step to yield the 1,2,4-oxadiazole ring. mdpi.comacs.org

A variety of activating reagents can be used to facilitate the initial acylation, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), as well as 1,1'-carbonyldiimidazole (B1668759) (CDI). chim.itmdpi.com The choice of solvent and reaction conditions, such as temperature, can vary, with some procedures being carried out at room temperature while others require heating. chim.it For instance, the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been achieved by reacting amidoximes with carboxylic acids in the presence of EDC and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), followed by cyclodehydration with triethylamine (B128534) (TEA) at elevated temperatures. acs.org

The reaction of amidoximes with acyl chlorides or anhydrides is also a common route. researchgate.netnih.gov For example, 3-aryl-1,2,4-oxadiazol-5-yl propionic acids have been synthesized in high yields by reacting arylamidoximes with succinic anhydride. scielo.br The use of superbase media, such as NaOH/DMSO, has enabled the one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters at room temperature. nih.govresearchgate.net

Reagent System Conditions Outcome
EDC, HOAt, TEA Room temperature acylation, then 100 °C cyclodehydration Synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. acs.org
Succinic Anhydride Reflux in dioxane High yields of 3-aryl-1,2,4-oxadiazol-5-yl propionic acids. scielo.br
NaOH/DMSO Room temperature One-pot synthesis from amidoximes and esters. nih.govresearchgate.net
Acyl Chlorides Pyridine or TBAF as catalyst Improved efficacy in 1,2,4-oxadiazole formation. mdpi.com

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

An alternative and powerful method for constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide to a nitrile. chim.itnih.gov This [3+2] cycloaddition is a highly convergent approach. chim.it However, a significant challenge with this method is the propensity of nitrile oxides to dimerize, forming furoxans (1,2,5-oxadiazole-2-oxides) or 1,2,4-oxadiazole-4-oxides, particularly under the harsh conditions often required for the cycloaddition with unactivated nitriles. mdpi.comacs.org

To overcome this, strategies have been developed to enhance the reactivity of the nitrile component. The use of Lewis acids or metal catalysts can activate the nitrile towards cycloaddition. For example, platinum(IV) complexes have been shown to mediate the cycloaddition of nitrile oxides to coordinated nitriles under mild conditions, preventing dimerization. mdpi.comacs.org

Inverse electron-demand 1,3-dipolar cycloaddition offers another solution. In this approach, an electron-deficient nitrile oxide reacts with an electron-rich nitrile. rsc.org This complementary reactivity profile can facilitate the reaction under milder conditions. Iron(III) nitrate (B79036) has been used to mediate the synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles, proceeding through the in-situ generation of a nitrile oxide. organic-chemistry.org

Cycloaddition Strategy Key Features Example
Metal-Mediated Enhanced reactivity of nitriles, mild conditions. Platinum(IV)-mediated cycloaddition of nitrile oxides to organonitriles. mdpi.comacs.org
Inverse Electron-Demand Reaction between electron-deficient nitrile oxide and electron-rich nitrile. Carbamoyl-substituted nitrile oxide cycloaddition with common aliphatic nitriles. rsc.org
In-situ Generation of Nitrile Oxide Nitrile oxide is generated and consumed in the same reaction vessel. Iron(III) nitrate-mediated synthesis from alkynes and nitriles. organic-chemistry.org

Oxidation Strategies for Dihydro-1,2,4-oxadiazole Precursors

A common pathway to 1,2,4-oxadiazoles involves the initial formation of a 4,5-dihydro-1,2,4-oxadiazole intermediate, which is subsequently oxidized to the aromatic oxadiazole. rsc.org These dihydro precursors are typically synthesized through the reaction of an amidoxime with an aldehyde. researchgate.netrsc.org

The oxidation step can be achieved using various oxidizing agents. nih.gov A simple, base-mediated, one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been developed where an aldehyde serves as both a reactant to form the dihydro intermediate and as an oxidant in a subsequent step to afford the final 1,2,4-oxadiazole. rsc.org Other oxidative cyclization methods have also been reported, such as the copper-catalyzed cascade reaction of amidines and methylarenes, and the N-bromosuccinimide (NBS) or iodine-promoted cyclization of N-acyl amidines or N-benzyl amidoximes. mdpi.comnih.gov

Stereoselective Synthesis of 1,2,4-Oxadiazole Derivatives

The stereoselective synthesis of 1,2,4-oxadiazole derivatives is of growing interest, particularly for applications in asymmetric catalysis and the development of chiral drugs. One approach involves using chiral starting materials derived from natural products, such as monoterpenes. For example, α,β-unsaturated carboxylic acids derived from (−)-myrtenal have been used to synthesize monoterpene-based 1,2,4-oxadiazoles. nih.gov

The synthesis proceeds by coupling the chiral carboxylic acid with an amidoxime, followed by a mild, TBAF-catalyzed cyclization of the resulting O-acylamidoxime intermediate. nih.gov Subsequent stereoselective dihydroxylation of the α,β-unsaturated 1,2,4-oxadiazole using reagents like osmium tetroxide/N-methylmorpholine N-oxide (OsO₄/NMO) can introduce new stereocenters with high diastereoselectivity. nih.gov The inherent chirality of the monoterpene backbone directs the stereochemical outcome of these transformations. nih.gov

One-Pot Synthetic Protocols for 1,2,4-Oxadiazoles

One-pot syntheses of 1,2,4-oxadiazoles are highly desirable as they offer increased efficiency by reducing the number of workup and purification steps. Several one-pot procedures have been developed, often combining the formation of the amidoxime, its acylation, and the final cyclodehydration into a single synthetic operation. rsc.orgnih.gov

For instance, a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles has been achieved from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride in the presence of a base. rsc.org In this process, the amidoxime is formed in situ, reacts with the aldehyde to form the dihydro-1,2,4-oxadiazole, which is then oxidized by another molecule of the aldehyde. rsc.org Another notable one-pot method involves the reaction of nitriles and carboxylic acids under conditions that facilitate the sequential formation of the amidoxime, O-acylation, and cyclodehydration. acs.orgnih.gov Microwave-assisted, solvent-free conditions have also been employed to synthesize 3,5-disubstituted 1,2,4-oxadiazoles in a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid. organic-chemistry.org

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of 1,2,4-oxadiazole synthesis, various advanced techniques have been explored. Microwave irradiation has emerged as a powerful tool to accelerate these reactions, often leading to shorter reaction times and higher yields compared to conventional heating. nih.gov Microwave-assisted synthesis has been successfully applied to the cyclization of amidoximes with acyl chlorides or esters, as well as in one-pot procedures. nih.govorganic-chemistry.org

The use of novel catalysts is another area of advancement. Graphene oxide (GO) has been reported as an inexpensive, metal-free, and recyclable heterogeneous catalyst for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov GO exhibits dual catalytic activity, acting as both a solid acid and an oxidizing agent. nih.gov The Vilsmeier reagent has also been used to activate carboxylic acids for the O-acylation of amidoximes, enabling a one-pot synthesis of 1,2,4-oxadiazoles at room temperature. nih.govnih.gov Furthermore, the development of synthetic protocols on solid supports and for DNA-encoded chemical libraries (DECLs) highlights the adaptability of 1,2,4-oxadiazole synthesis to high-throughput and combinatorial chemistry applications. nih.gov

Technique/Catalyst Application Advantages
Microwave Irradiation One-pot synthesis from nitriles, hydroxylamine, and Meldrum's acid. organic-chemistry.org Shorter reaction times, higher yields. nih.gov
Graphene Oxide (GO) Synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. nih.gov Metal-free, recyclable, dual catalytic activity. nih.gov
Vilsmeier Reagent One-pot synthesis from amidoximes and carboxylic acids. nih.govnih.gov Room temperature conditions, good to excellent yields. nih.gov
Solid-Phase Synthesis Combinatorial library generation. Amenable to high-throughput screening. nih.gov

Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic scaffolds, including 1,2,4-oxadiazoles. This technique often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov

A common approach involves the one-pot reaction of nitriles, hydroxylamine, and an acylating agent under microwave irradiation. For instance, 3,5-disubstituted 1,2,4-oxadiazoles can be synthesized from nitriles, hydroxylamine, and Meldrum's acid under solvent-free microwave conditions, affording good to excellent yields. organic-chemistry.org Another strategy employs the microwave-assisted cyclization of O-acylamidoximes. This intermediate is typically formed by the reaction of an amidoxime with an acyl chloride or anhydride. Subsequent exposure to microwave irradiation, often in the presence of a solid support like silica (B1680970) gel, facilitates the dehydration and ring closure to form the 1,2,4-oxadiazole ring. nih.gov This method offers the advantage of a more controlled and rapid heating process, which can be crucial for sensitive substrates.

The synthesis of various 1,3,4-oxadiazole (B1194373) derivatives has also been successfully achieved through microwave-assisted cyclodehydration of N,N'-diacylhydrazines, highlighting the versatility of this technology in synthesizing different oxadiazole isomers. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis of Oxadiazole Derivatives

Starting Materials Acylating Agent/Coupling Partner Conditions Product Yield (%) Reference
Benzonitriles, Hydroxylamine Meldrum's Acid Solvent-free, MW 3,5-Disubstituted 1,2,4-oxadiazoles Good to Excellent organic-chemistry.org
Benzamidoxime, 3-Aryl-acryloyl chlorides - Silica gel, MW, 75 W, 105 °C, 5–45 min (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles 50-80 nih.gov
N,N'-Diacylhydrazines - Phosphorus oxychloride, MW, 100 W, 70 °C 5-Phenyl-1,3,4-oxadiazoles - researchgate.net

Flow Chemistry Approaches to Oxadiazole Synthesis

Flow chemistry has garnered significant attention for the synthesis of heterocycles due to its advantages in terms of safety, scalability, and process control. The synthesis of 1,2,4-oxadiazoles in continuous flow reactors typically involves the reaction of an amidoxime with an activated carbonyl compound.

A general method describes the synthesis of bis-substituted 1,2,4-oxadiazoles from arylnitriles and activated carbonyls in a single continuous microreactor sequence. This process utilizes sequential microreactors to generate the desired products in approximately 30 minutes. nih.gov The initial step involves the formation of the amidoxime from the corresponding arylnitrile and hydroxylamine at elevated temperatures within the first microreactor. The resulting intermediate is then cooled and mixed with an electrophile (e.g., an acyl chloride) before entering a second heated microreactor to facilitate the cyclization to the 1,2,4-oxadiazole. nih.gov

High-throughput synthesis of 1,2,4-oxadiazole libraries has also been achieved using an integrated synthesis and purification platform in a continuous flow process. This methodology relies on a low-temperature peptide coupling of a diverse set of carboxylic acids and hydroxyamidines, followed by a high-temperature cyclization to yield the respective heterocycles. rsc.orgresearchgate.net This automated approach significantly accelerates the drug discovery process by enabling the rapid generation of compound libraries.

Table 2: Flow Chemistry Synthesis of 1,2,4-Oxadiazole Derivatives

Starting Materials Reagents Reactor Conditions Product Residence Time Yield (%) Reference
Arylnitrile, NH₂OH·HCl Diisopropylethylamine, Acyl chloride 1000 µL chip at 150 °C, then 1000 µL chip at 200 °C 3,5-Disubstituted 1,2,4-oxadiazoles ~30 min 63 (for one example) nih.gov
Hydroxyamidines, Carboxylic acids Peptide coupling agent Low-temp coupling, then high-temp cyclization (150-175 °C) 3,5-Disubstituted 1,2,4-oxadiazoles - Modest to High rsc.orgresearchgate.net
Aldehydes, Hypervalent iodine(III) reagents K₂CO₃ packed-bed reactor, DMSO Heated packed-bed reactor 1,3,4-Oxadiazoles 10 min up to 93 nih.gov

Catalytic Systems and Reagent Optimization in 1,2,4-Oxadiazole Synthesis

The choice of catalytic system and reagents is crucial for the efficient synthesis of 1,2,4-oxadiazoles. A variety of catalysts have been explored to promote the key bond-forming steps in the formation of the oxadiazole ring.

For the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles, a combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been shown to be an efficient and mild catalytic system. organic-chemistry.org Iron(III) nitrate has been utilized to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. organic-chemistry.org

Base-catalyzed cyclization of O-acylamidoximes is a common final step in 1,2,4-oxadiazole synthesis. Tetrabutylammonium fluoride (B91410) (TBAF) has been identified as an effective catalyst for this transformation, allowing the reaction to proceed at room temperature. mdpi.com Other bases such as potassium carbonate are also frequently used, particularly in microwave-assisted and flow chemistry protocols. nih.govnih.gov

The activation of carboxylic acids is another area where reagent optimization plays a significant role. Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and carbonyldiimidazole (CDI) are often used to facilitate the O-acylation of amidoximes. chim.it In some cases, the Vilsmeier reagent has been found to activate both the carboxylic acid for O-acylation and the intermediate O-acylamidoxime for the subsequent cyclocondensation. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to synthesize more complex 1,2,4-oxadiazole derivatives, demonstrating the integration of modern catalytic methods with heterocyclic synthesis. nih.gov

Table 3: Catalytic Systems and Reagents in 1,2,4-Oxadiazole Synthesis

Reaction Type Catalyst/Reagent Substrates Product Key Features Reference
Cyclocondensation PTSA-ZnCl₂ Amidoximes, Organic nitriles 3,5-Disubstituted 1,2,4-oxadiazoles Mild and efficient organic-chemistry.org
Cyclization Iron(III) nitrate Alkynes, Nitriles 3-Acyl-1,2,4-oxadiazoles Selective synthesis organic-chemistry.org
Cyclization of O-acylamidoximes TBAF/THF O-acylamidoximes 1,2,4-Oxadiazoles Room temperature conditions mdpi.com
Cross-Coupling Palladium catalyst Halogenated 1,2,4-oxadiazoles, Boronic acids/esters Biaryl 1,2,4-oxadiazoles C-C bond formation nih.gov
One-pot synthesis Vilsmeier reagent Nitriles, Carboxylic acids 1,2,4-Oxadiazoles Activates both substrates mdpi.com

Functionalization and Derivatization Strategies for 3-Isopropyl-1,2,4-oxadiazol-5-ol

The this compound core presents several opportunities for functionalization and derivatization, which is essential for modulating its physicochemical and biological properties. The compound exists in tautomeric equilibrium with its 3-isopropyl-1,2,4-oxadiazol-5(4H)-one form, and both tautomers can be targeted for chemical modification.

The hydroxyl group at the C5 position (in the '-ol' tautomer) can undergo reactions typical of phenols, such as O-alkylation and O-acylation, to introduce a variety of substituents. These modifications can influence properties like solubility and metabolic stability.

The nitrogen atom at the N4 position (in the '-one' tautomer) is a key site for derivatization. N-alkylation can be achieved using various alkyl halides in the presence of a base. This allows for the introduction of diverse alkyl and arylalkyl groups. For example, 4,5-dihydro-1,2,4-oxadiazol-5-ones have been shown to undergo N-alkylation with alkyl halides. researchgate.net

Furthermore, the C5 position can be functionalized through different synthetic routes starting from precursors other than the 5-ol. For instance, 5-amino-1,2,4-oxadiazoles can be prepared by reacting a 5-trihalomethyl-1,2,4-oxadiazole with an amine. google.com This amino group can then be further modified. A concrete example of derivatization is the synthesis of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine, which demonstrates the introduction of a cyclic amine at the C5 position. uni.lu

The isopropyl group at the C3 position is generally stable, but modifications to this part of the molecule would typically require starting from a different amidoxime precursor during the initial synthesis of the oxadiazole ring.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1,2,4-Oxadiazoles
3,5-Disubstituted 1,2,4-oxadiazoles
Meldrum's acid
O-Acylamidoximes
1,3,4-Oxadiazoles
N,N'-Diacylhydrazines
(E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles
5-Phenyl-1,3,4-oxadiazoles
Hydroxyamidines
p-Toluenesulfonic acid
Zinc chloride
Iron(III) nitrate
3-Acyl-1,2,4-oxadiazoles
Tetrabutylammonium fluoride
Potassium carbonate
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide
Carbonyldiimidazole
Vilsmeier reagent
3-Isopropyl-1,2,4-oxadiazol-5(4H)-one
4,5-Dihydro-1,2,4-oxadiazol-5-ones
5-Amino-1,2,4-oxadiazoles
5-Trihalomethyl-1,2,4-oxadiazole
4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
Benzamidoxime
3-Aryl-acryloyl chlorides
Phosphorus oxychloride
Diisopropylethylamine
Acyl chloride
Boronic acids/esters
Halogenated 1,2,4-oxadiazoles
Biaryl 1,2,4-oxadiazoles
Nitriles
Alkynes
Carboxylic acids
Amidoximes

Chemical Reactivity and Mechanistic Investigations of 3 Isopropyl 1,2,4 Oxadiazol 5 Ol

Reactivity Profiles of the 1,2,4-Oxadiazole (B8745197) Heterocycle

The 1,2,4-oxadiazole ring is a five-membered, planar, aromatic heterocycle containing one oxygen and two nitrogen atoms. chim.itchemicalbook.com Its aromaticity is relatively low compared to other heterocyclic systems, which, combined with the presence of a weak O-N bond, makes it susceptible to various ring-opening and rearrangement reactions. chim.itpsu.edu

The electronic landscape of the 1,2,4-oxadiazole ring is characterized by two pyridine-like nitrogen atoms, which contribute to its electron-deficient nature. This renders the carbon atoms at positions 3 and 5 susceptible to nucleophilic attack. chim.itchemicalbook.com Conversely, the ring system is generally inert towards electrophilic substitution reactions such as halogenation, nitration, and acylation due to the deactivating effect of the heteroatoms. chemicalbook.com

The reactivity of the 1,2,4-oxadiazole core can be broadly categorized into several key reaction types, including thermal and photochemical rearrangements, and nucleophilic substitution reactions. One of the most significant thermal rearrangements is the Boulton-Katritzky rearrangement , which involves an intramolecular nucleophilic substitution. chim.it This process is particularly relevant for 1,2,4-oxadiazoles bearing a side chain at the C3 position with a nucleophilic atom. The reaction proceeds via nucleophilic attack of the side-chain atom on the N2 position of the oxadiazole ring, leading to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system. chim.itrsc.orgmdpi.com

Photochemical reactions of 1,2,4-oxadiazoles often involve the cleavage of the labile O-N bond upon UV irradiation, generating reactive intermediates that can undergo various intramolecular rearrangements. chim.itrsc.org These rearrangements can lead to the formation of other heterocyclic structures, such as 1,3,4-oxadiazoles, through processes like the 'ring contraction-ring expansion' (RCRE) route or an internal-cyclization isomerization (ICI) pathway. chim.itnih.gov

Furthermore, the 1,2,4-oxadiazole ring can undergo nucleophilic substitution reactions, particularly through the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. chim.it This pathway is prominent in reactions with strong nucleophiles and provides a route to structurally diverse heterocyclic compounds.

Transformations Involving the 5-Hydroxyl Group and Isopropyl Substituent

The functional groups attached to the 1,2,4-oxadiazole core, namely the 5-hydroxyl group and the 3-isopropyl group, introduce additional dimensions to the reactivity of 3-isopropyl-1,2,4-oxadiazol-5-ol.

The 5-hydroxyl group imparts acidic character to the molecule and can exist in tautomeric equilibrium with the corresponding 1,2,4-oxadiazol-5(4H)-one form. researchgate.net This tautomerism can influence its reactivity, particularly in alkylation and acylation reactions. The hydroxyl group can be readily O-alkylated or O-acylated under appropriate basic conditions to yield the corresponding ethers and esters. These reactions typically proceed via the more nucleophilic oxygen anion generated by deprotonation of the hydroxyl group.

The isopropyl group at the C3 position is generally considered to be chemically robust. However, its electron-donating nature can influence the electronic properties of the oxadiazole ring, potentially affecting the rates and regioselectivity of reactions involving the heterocyclic core. While direct transformations of the isopropyl group itself are not commonly reported under typical reaction conditions, its steric bulk may play a role in directing the approach of reagents to the heterocyclic ring.

Below is a table summarizing potential transformations involving the functional groups of this compound, based on the known reactivity of analogous structures.

Starting MaterialReagent(s)Product(s)Reaction Type
This compoundAlkyl halide, Base5-Alkoxy-3-isopropyl-1,2,4-oxadiazoleO-Alkylation
This compoundAcyl chloride, Base5-(Acyloxy)-3-isopropyl-1,2,4-oxadiazoleO-Acylation
This compoundStrong BaseRearranged heterocyclic productsBoulton-Katritzky type rearrangement
This compoundUV lightIsomeric oxadiazoles, open-chain productsPhotochemical rearrangement

Reaction Mechanisms of 1,2,4-Oxadiazole Ring Formation and Functionalization

The most prevalent method for the synthesis of the 1,2,4-oxadiazole ring is the cyclization of an O-acylamidoxime intermediate. chim.itnih.govnih.gov This intermediate is typically formed by the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, such as an acyl chloride or an ester. chim.itnih.gov

For the synthesis of this compound, the general mechanism would involve the following steps:

Formation of the Amidoxime: The synthesis would likely start from isobutyronitrile, which is reacted with hydroxylamine (B1172632) to form isobutyramidoxime.

Acylation of the Amidoxime: The isobutyramidoxime is then acylated at the oxime oxygen with a suitable carbonic acid derivative (e.g., a chloroformate or a carbonate) to form an O-acylamidoxime.

Cyclization: The O-acylamidoxime then undergoes an intramolecular cyclization. This step involves the nucleophilic attack of the amino group onto the carbonyl carbon of the acyl group, followed by dehydration to form the stable 1,2,4-oxadiazole ring. nih.gov

The mechanism for the functionalization of the 1,2,4-oxadiazole ring often involves the aforementioned rearrangement pathways. For instance, the Boulton-Katritzky rearrangement mechanism for a generic 3-substituted 1,2,4-oxadiazole with a suitable side chain proceeds as follows:

Deprotonation: A base removes a proton from the nucleophilic atom in the side chain at C3.

Intramolecular Nucleophilic Attack: The resulting anion attacks the N2 position of the oxadiazole ring.

Ring Opening: The weak O-N bond cleaves, leading to an open-chain intermediate.

Ring Closure: The intermediate undergoes cyclization to form a new, more stable heterocyclic ring.

The following table details the key mechanistic steps in the formation and a representative rearrangement of a 1,2,4-oxadiazole.

ReactionStepDescriptionIntermediate(s)
Ring Formation 1Amidoxime FormationIsobutyramidoxime
2O-AcylationO-Acylisobutyramidoxime
3Intramolecular Cyclization & DehydrationTetrahedral intermediate
Boulton-Katritzky Rearrangement 1Deprotonation of side-chainAnionic species
2Intramolecular Nucleophilic Attack on N2Spirocyclic intermediate
3O-N Bond Cleavage (Ring Opening)Open-chain nitroso intermediate
4Ring Closure to a new heterocycleNew heterocyclic ring

Analytical and Spectroscopic Characterization Methodologies for 3 Isopropyl 1,2,4 Oxadiazol 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Isopropyl-1,2,4-oxadiazol-5-ol, providing unambiguous information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) spectroscopy, the chemical shifts and splitting patterns of the signals offer a detailed map of the proton environments within the molecule. For the isopropyl moiety, a characteristic septet is expected for the single methine proton (CH), which is coupled to the six equivalent protons of the two methyl (CH₃) groups. These methyl protons, in turn, would appear as a doublet. youtube.commnstate.edu The hydroxyl (-OH) proton is typically observed as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration. The absence of other proton signals confirms the substitution pattern of the 1,2,4-oxadiazole (B8745197) ring.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. libretexts.orgoregonstate.edu The 1,2,4-oxadiazole ring itself is characterized by two distinct signals for the C3 and C5 carbons. The isopropyl group will display two signals: one for the methine carbon and another for the two equivalent methyl carbons. chemicalbook.com The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
Isopropyl-CH ¹H 3.0 - 3.5 Septet
Isopropyl-CH₃ ¹H 1.2 - 1.5 Doublet
Hydroxyl-OH ¹H Variable (e.g., 5.0 - 9.0) Singlet (broad)
Oxadiazole-C3 ¹³C 165 - 175 -
Oxadiazole-C5 ¹³C 155 - 165 -
Isopropyl-CH ¹³C 25 - 35 -
Isopropyl-CH₃ ¹³C 20 - 25 -

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS), it also serves as a potent tool for the separation and identification of the compound in complex mixtures. nih.gov

Under electron impact (EI) conditions, the mass spectrum of 1,2,4-oxadiazole derivatives often exhibits a characteristic fragmentation pattern. researchgate.netsci-hub.st The molecular ion peak (M⁺) corresponding to the exact mass of the compound is expected. A common fragmentation pathway for 1,2,4-oxadiazoles involves the cleavage of the N-O bond, leading to the formation of distinct fragment ions. sci-hub.st For this compound, the loss of the isopropyl group or fragments from the ring would be anticipated. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula. nih.gov

LC-MS analysis, particularly using electrospray ionization (ESI), is invaluable for the detection and quantification of this compound, especially in biological matrices or during reaction monitoring. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure / Loss
[M]+ Molecular Ion
[M - CH(CH₃)₂]+ Loss of the isopropyl group
[M - CO₂]+ Loss of carbon dioxide
[CH(CH₃)₂CN]+ Isopropyl nitrile cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds within the molecule.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the isopropyl group would appear in the 2850-3000 cm⁻¹ range. The C=N and C-O stretching vibrations of the 1,2,4-oxadiazole ring are anticipated in the fingerprint region, typically between 1600-1700 cm⁻¹ and 1000-1300 cm⁻¹, respectively. ajchem-a.comresearchgate.netresearchgate.net

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹)
O-H (hydroxyl) Stretching 3200 - 3600 (broad)
C-H (isopropyl) Stretching 2850 - 3000
C=N (oxadiazole) Stretching 1600 - 1700
C-O (oxadiazole) Stretching 1000 - 1300

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of heterocyclic compounds. acs.orgnih.govtandfonline.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is typically effective for separating 1,2,4-oxadiazole derivatives. tandfonline.com A UV detector can be used for detection, as the oxadiazole ring exhibits UV absorbance. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area can be used for quantification.

Gas Chromatography (GC): Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another valuable tool for the analysis of volatile heterocyclic compounds. rsc.orgresearchgate.net The choice of the GC column's stationary phase is critical for achieving good separation. acs.org The retention time in GC is a key identifier, and the integrated peak area provides a measure of the compound's concentration.

Table 4: Typical Chromatographic Conditions for the Analysis of 1,2,4-Oxadiazole Derivatives

Technique Column Mobile/Carrier Phase Detection
HPLC Reversed-phase (e.g., C18) Water/Acetonitrile or Water/Methanol gradient UV-Vis (e.g., 254 nm)
GC Capillary column (e.g., polysiloxane) Inert gas (e.g., Helium, Nitrogen) Mass Spectrometry (MS) or Flame Ionization (FID)

Theoretical and Computational Studies of 3 Isopropyl 1,2,4 Oxadiazol 5 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of a molecule. For a compound like 3-Isopropyl-1,2,4-oxadiazol-5-ol, these calculations could provide valuable insights into its electronic structure, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential.

These fundamental properties are crucial for predicting the molecule's reactivity. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Furthermore, the electrostatic potential map can reveal regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. While no specific data exists for this compound, studies on other 1,2,4-oxadiazole (B8745197) derivatives have successfully used these methods to predict their chemical behavior.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Dipole Moment
Electrostatic Potential

Note: This table is for illustrative purposes only, as no experimental or calculated data for this specific compound are currently available.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are instrumental in predicting how a molecule might interact with a biological target, such as a protein or enzyme. This is a cornerstone of rational drug design. For this compound, these simulations would involve creating a 3D model of the molecule and then "docking" it into the active site of a relevant biological target.

The results of these simulations can predict the preferred binding orientation of the molecule and estimate the strength of the interaction, often expressed as a binding energy or docking score. This information can help to identify potential therapeutic targets for the compound and guide the design of more potent derivatives. Research on other oxadiazole-containing compounds has demonstrated the utility of this approach in identifying promising drug candidates. nih.govnih.govfrontiersin.org

Table 2: Illustrative Molecular Docking Parameters for this compound with a Hypothetical Target

ParameterValueDescription
Target Protein
Binding Site
Docking Score
Key Interacting Residues

Note: This table is for illustrative purposes only, as no molecular docking studies for this specific compound have been published.

Structure-Property Relationship (SPR) Investigations

Structure-Property Relationship (SPR) studies aim to correlate the structural features of a molecule with its physicochemical properties, such as solubility, melting point, and lipophilicity (logP). Computational methods can be used to calculate these properties based on the molecule's structure.

For this compound, SPR investigations would involve calculating various molecular descriptors and correlating them with its expected properties. This can be particularly useful in the early stages of drug development to predict how the molecule will behave in a biological system. For example, predicting a compound's solubility and lipophilicity can provide insights into its likely absorption, distribution, metabolism, and excretion (ADME) profile. While specific SPR data for this compound is not available, the principles have been widely applied to the broader class of heterocyclic compounds.

Table 3: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod of Prediction
Molecular Weight
LogP
Topological Polar Surface Area (TPSA)
Number of Hydrogen Bond Donors
Number of Hydrogen Bond Acceptors

Note: This table is for illustrative purposes only, as no specific property predictions for this compound are available in the current literature.

Research Applications and Biological Significance of 1,2,4 Oxadiazole Derivatives in Academic Context

1,2,4-Oxadiazoles as Key Pharmacophores in Drug Discovery Research

The 1,2,4-oxadiazole (B8745197) nucleus is widely recognized as a crucial pharmacophore in the design and development of new therapeutic agents. mdpi.comchim.it Its significance stems from its ability to act as a bioisostere for amide and ester functionalities. nih.govlifechemicals.com This bioisosteric replacement is a key strategy in medicinal chemistry to enhance a molecule's metabolic stability, as the oxadiazole ring is less susceptible to hydrolysis compared to esters and amides. nih.gov The nitrogen and oxygen atoms within the ring can participate in hydrogen bonding, which can be crucial for interactions with biological targets. researchgate.net This has led to the incorporation of the 1,2,4-oxadiazole moiety into a wide array of compounds aimed at various therapeutic targets. mdpi.comdoaj.org The interest in the biological applications of 1,2,4-oxadiazoles has seen a significant increase in recent years, highlighting its role as a privileged scaffold in drug discovery. mdpi.comnih.gov

Biological Activity Screening and In Vitro Assays

The exploration of 1,2,4-oxadiazole derivatives in academic research heavily relies on a variety of biological activity screening methods and in vitro assays to determine their potential therapeutic effects.

Derivatives of 1,2,4-oxadiazole have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis. For instance, certain novel 1,2,4-oxadiazole thioether derivatives have been synthesized and evaluated for their inhibitory potential against xanthine (B1682287) oxidase (XO), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.netuludag.edu.tr One particular compound, 4h, demonstrated more potent inhibition of XO, AChE, and BChE than the respective positive controls. researchgate.net In the context of Alzheimer's disease, a series of 1,2,4-oxadiazole compounds were designed based on the structure of donepezil (B133215) and showed selective inhibition of butyrylcholinesterase (BuChE). nih.gov Another study identified 1,2,4-oxadiazole derivatives as inhibitors of 3-hydroxykynurenine transaminase (HKT) from the mosquito Aedes aegypti, presenting a potential strategy for vector control. nih.gov

Compound/Derivative ClassTarget EnzymeKey FindingsReference
1,2,4-Oxadiazole thioether derivatives (e.g., 4h)Xanthine Oxidase (XO), Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Compound 4h showed potent inhibition, with IC50 values of 0.41 µM for XO, 0.95 µM for AChE, and 1.49 µM for BChE. researchgate.net
Donepezil-based 1,2,4-oxadiazole derivatives (e.g., 6n)Butyrylcholinesterase (BuChE)Compound 6n exhibited the highest potency and selectivity towards BuChE with an IC50 value of 5.07 µM. nih.gov
Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates3-hydroxykynurenine transaminase (HKT)These derivatives act as competitive inhibitors with IC50 values ranging from 42 to 339 µM. nih.gov
Benzimidazole-based 1,3,4-oxadiazole (B1194373) derivativesα-glycosidaseSeveral compounds showed good inhibitory activity with IC50 values ranging from 2.6 to 140 µM. tandfonline.com

Cell-based assays are instrumental in understanding the effects of 1,2,4-oxadiazole derivatives on cellular processes and signaling pathways. For example, some derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov The antiproliferative potency of certain 1,2,4-oxadiazole derivatives containing a benzofuran (B130515) group was evaluated using the MTT assay against MCF-7, A375, and HT-29 cancer cell lines, with some compounds showing promising cytotoxic activity at sub-micromolar concentrations. nih.gov In the context of neurodegenerative diseases, novel 1,2,4-oxadiazole derivatives have been assessed for their neuroprotective effects in human neuroblastoma (SH-SY5Y) cells. researchgate.net Furthermore, specific 1,2,4-oxadiazole derivatives have been identified as activators of the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress. acs.org These compounds were shown to upregulate Nrf2 and its downstream target genes, demonstrating anti-oxidative and anti-inflammatory effects. acs.org

Derivative ClassCell Line(s)Assay TypeObserved EffectReference
1,2,4-Oxadiazoles with benzofuran groupMCF-7, A375, HT-29 (cancer cell lines)MTT assayPromising cytotoxic activity at sub-micromolar concentrations. nih.gov
Novel 1,2,4-oxadiazole derivativesSH-SY5Y (human neuroblastoma)Neuroprotection assayDemonstrated neuroprotective effects. researchgate.net
3,5-diarylsubstituted 1,2,4-oxadiazole derivativesVarious cancer cell linesApoptosis induction assaysAct as a new series of apoptosis inducers. nih.gov
DDO-7263 (1,2,4-oxadiazole derivative)Various cell linesNrf2 activation assayPotent Nrf2 activator with anti-oxidative and anti-inflammatory effects. acs.org

Structure-Activity Relationship (SAR) Studies of 1,2,4-Oxadiazole Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to optimize the biological activity of a lead compound. For 1,2,4-oxadiazole derivatives, SAR studies have provided valuable insights into how different substituents on the oxadiazole ring influence their potency and selectivity. nih.govnih.govresearchgate.net For instance, in a series of 1,2,4-oxadiazole antibiotics, it was found that substitutions at the C5 position of the oxadiazole ring with certain aryl groups were crucial for their antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. nih.gov In another study focusing on anticancer agents, SAR analysis revealed that the presence of electron-donating groups on the phenyl ring of certain 1,2,4-oxadiazole derivatives significantly improved their antiproliferative activity, whereas electron-withdrawing groups led to a decrease in potency. nih.gov The exploration of the structural space of these derivatives continues to be an active area of research to refine their therapeutic potential. nih.gov

Derivative ClassBiological ActivityKey SAR FindingsReference
1,2,4-Oxadiazole antibioticsAntibacterial (Gram-positive)Variations in the C and D rings of the scaffold define the SAR; 17 out of 59 derivatives showed activity against S. aureus. nih.gov
Anticancer 1,2,4-oxadiazolesAntiproliferativeElectron-donating groups on the phenyl ring enhance activity, while electron-withdrawing groups diminish it. nih.gov
1,2,4-oxadiazol-CH2-N-allyl derivativesMutagenicity (Ames test)The presence of an allyl group adjacent to the oxadiazole ring was associated with mutagenic activity. researchgate.net
1,2,4-oxadiazole derivatives as HKT inhibitorsEnzyme Inhibition (AeHKT)Modification of a 6-membered aromatic group to a 5-membered aromatic ring (e.g., thiophene) improved inhibitory activity. nih.gov

1,2,4-Oxadiazole Derivatives as Research Probes and Chemical Tools

Beyond their potential as therapeutic agents, 1,2,4-oxadiazole derivatives also serve as valuable research probes and chemical tools to investigate biological pathways and mechanisms of action. For example, biotin-labeled and fluorescein-based probes of the potent Nrf2 activator, DDO-7263, have been synthesized to identify its cellular targets. acs.org Through affinity chromatography and mass analysis, these probes helped to reveal that Rpn6, a subunit of the 26S proteasome, is a potential target protein involved in the Nrf2 signaling pathway. acs.org This demonstrates how functionalized 1,2,4-oxadiazole derivatives can be employed to elucidate complex biological processes. Their stable chemical nature and the ability to introduce various functional groups make them suitable scaffolds for the design of such molecular probes.

Exploration in Diverse Therapeutic Areas (Academic Perspectives)

The versatility of the 1,2,4-oxadiazole scaffold has led to its exploration in a wide range of therapeutic areas from an academic standpoint. mdpi.comdoaj.orgresearchgate.net Research has highlighted their potential as anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective agents. doaj.orgresearchgate.net In oncology, derivatives have been investigated as apoptosis inducers and inhibitors of enzymes like histone deacetylases (HDACs). nih.gov In the field of infectious diseases, they have shown promise against drug-resistant pathogens. doaj.orgresearchgate.net Furthermore, their role in managing metabolic disorders and offering potential treatments for neurodegenerative diseases like Alzheimer's is an active area of academic research. researchgate.netdoaj.org The broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives ensures their continued prominence in academic drug discovery efforts. mdpi.comresearchgate.net

Therapeutic AreaExample Compound/Derivative ClassMechanism/Target (if known)Reference
Anticancer3,5-diarylsubstituted 1,2,4-oxadiazolesApoptosis induction nih.gov
Anti-inflammatoryVarious 1,2,4-oxadiazole derivativesGeneral anti-inflammatory activity reported. mdpi.com
Antibacterial1,2,4-Oxadiazole antibioticsActivity against Gram-positive bacteria, including MRSA. nih.gov
AntidiabeticBenzimidazole-based 1,3,4-oxadiazole derivativesα-glycosidase inhibition tandfonline.com
Neuroprotective (Anti-Alzheimer)Donepezil-based 1,2,4-oxadiazole derivativesSelective Butyrylcholinesterase (BuChE) inhibition nih.gov
Antiparasitic (Leishmaniasis)Novel 1,2,4-oxadiazole derivatives (e.g., Ox1)Inhibition of Leishmania infantum CYP51 enzyme. mdpi.com

Q & A

Q. What are the recommended safety protocols for handling 3-Isopropyl-1,2,4-oxadiazol-5-ol in laboratory settings?

Q. What synthetic routes are commonly employed for the preparation of this compound?

Q. How can X-ray crystallography be optimized for structural elucidation of this compound derivatives?

Q. What analytical techniques are recommended for resolving contradictions in spectral data (e.g., NMR vs. HRMS) for oxadiazole derivatives?

Methodological Answer:

  • HRMS Validation: Use electrospray ionization (ESI) in positive mode with exact mass matching (<2 ppm error). For this compound (C5_5H9_9N3_3O2_2), theoretical [M+H]+^+ = 156.0775 .
  • NMR Discrepancies: Assign 1^1H signals (e.g., isopropyl CH3_3 at δ 1.2–1.4 ppm, oxadiazole protons at δ 8.1–8.3 ppm) and compare with DFT-calculated chemical shifts using Gaussian09 .
  • Multi-Technique Cross-Check: Combine IR (C=N stretch: 1600–1650 cm1^{-1}), UV-Vis (λmax_{max} ~270 nm), and elemental analysis (C, H, N ±0.3%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.